molecular formula C14H10BrN B2998627 2-(3-bromophenyl)-1H-indole CAS No. 93716-78-0

2-(3-bromophenyl)-1H-indole

Cat. No. B2998627
CAS RN: 93716-78-0
M. Wt: 272.145
InChI Key: OKLBEKKWEZXQDM-UHFFFAOYSA-N
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Description

2-(3-bromophenyl)-1H-indole, also known as 3-bromoindole, is an organic compound belonging to the class of indoles. It is a heterocyclic aromatic compound of the indole family with a C6H4BrN structure. It is a colorless solid with a melting point of 79-82°C and a boiling point of 202-205°C. 3-bromoindole has a wide range of applications in chemical synthesis and scientific research.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 2-(3-bromophenyl)-1H-indole involves the reaction of 3-bromobenzaldehyde with indole in the presence of a base to form 2-(3-bromophenyl)indole, which is then subjected to a second reaction with a reducing agent to yield the final product.

Starting Materials
Indole, 3-bromobenzaldehyde, Base, Reducing agent

Reaction
Step 1: Mix 3-bromobenzaldehyde and indole in a solvent such as ethanol or DMF., Step 2: Add a base such as potassium carbonate or sodium hydroxide to the mixture and stir at room temperature for several hours., Step 3: Filter the mixture to remove any solid impurities and evaporate the solvent to obtain 2-(3-bromophenyl)indole., Step 4: Dissolve 2-(3-bromophenyl)indole in a solvent such as ethanol or methanol., Step 5: Add a reducing agent such as sodium borohydride or lithium aluminum hydride to the solution and stir at room temperature for several hours., Step 6: Acidify the mixture with hydrochloric acid to quench the reducing agent and filter the resulting solid., Step 7: Wash the solid with water and dry to obtain the final product, 2-(3-bromophenyl)-1H-indole.

Mechanism Of Action

2-(3-bromophenyl)-1H-indolee acts as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme involved in the production of prostaglandins, which are involved in inflammation and pain. By inhibiting the activity of COX-2, 2-(3-bromophenyl)-1H-indolee can reduce inflammation and pain.

Biochemical And Physiological Effects

2-(3-bromophenyl)-1H-indolee has been shown to possess anti-inflammatory, analgesic, and antipyretic properties. In addition, it has been shown to possess antioxidant, antinociceptive, and cytoprotective effects. It has also been shown to possess antifungal, antibacterial, and antimalarial activity.

Advantages And Limitations For Lab Experiments

The advantages of using 2-(3-bromophenyl)-1H-indolee in laboratory experiments include its low cost, ease of synthesis, and wide range of applications. However, there are some limitations to its use. It is a volatile compound and is not very stable in solution. It is also toxic and can cause skin and eye irritation.

Future Directions

Future research on 2-(3-bromophenyl)-1H-indolee should focus on its potential therapeutic applications. Further research should also be done on its mechanism of action and its effects on various biochemical and physiological processes. Additionally, further research should be done on its ability to act as an inhibitor of COX-2 and other enzymes. Finally, research should be done on its potential as a drug delivery system.

Scientific Research Applications

2-(3-bromophenyl)-1H-indolee has been widely used in scientific research due to its unique properties. It has been used as a building block for the synthesis of various biologically active compounds, such as indole derivatives, heterocyclic compounds, and polycyclic aromatic compounds. It has also been used as a reagent in the synthesis of novel compounds for use in drug discovery and development.

properties

IUPAC Name

2-(3-bromophenyl)-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrN/c15-12-6-3-5-10(8-12)14-9-11-4-1-2-7-13(11)16-14/h1-9,16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKLBEKKWEZXQDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(N2)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-bromophenyl)-1H-indole

Citations

For This Compound
4
Citations
I Bennacef, CN Haile, A Schmidt, AO Koren… - Bioorganic & medicinal …, 2006 - Elsevier
A library of halogenated 2-arylindolyl-3-oxocarboxamides was prepared to develop radioligands to visualize cerebral PBR by SPECT and PET imaging. In vitro evaluation showed that …
Number of citations: 21 www.sciencedirect.com
VA Mamedov, EA Hafizova, AI Zamaletdinova… - Tetrahedron, 2015 - Elsevier
Sequential substitution/ring cleavage/addition reaction of 1-(cyclohex-1-enyl)-piperidine and -pyrrolidine with chloropyruvates has been accomplished for the synthesis of various …
Number of citations: 8 www.sciencedirect.com
S Naureen, S Noreen, A Nazeer, M Ashraf… - Medicinal Chemistry …, 2015 - Springer
A series of new trisubstituted imidazoles-3-(4,5-diaryl-1H-imidazol-2-yl)-2-phenyl-1H-indole derivatives (2a–2u) were synthesized and evaluated for their α-glucosidase inhibition. The …
Number of citations: 29 link.springer.com
X Ma, H Huang, J Su, Z Song… - Chinese Journal of …, 2020 - Wiley Online Library
of main observation and conclusion A new and intriguing methodology to access various O‐difluoromethylation oxime compounds from ClCF 2 H, TBN and indoles is developed under …
Number of citations: 15 onlinelibrary.wiley.com

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